molecular formula C15H16N4O2 B014048 1,3-Diethyl-8-phenylxanthine CAS No. 75922-48-4

1,3-Diethyl-8-phenylxanthine

Cat. No. B014048
CAS RN: 75922-48-4
M. Wt: 284.31 g/mol
InChI Key: LVSWNSHUTPWCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diethyl-8-phenylxanthine derivatives and related compounds often involves complex organic reactions. For instance, Zvilichovsky et al. (1982) described the synthesis of 7-hydroxy-8-phenylxanthine and its derivatives through ring closure of 6-amino-5-nitrosouracil with various benzaldehydes, followed by disproportionation reactions that also yield derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. The synthesis approaches highlight the intricate methodologies required to create specific xanthine derivatives with desired functional groups for further study and application (Zvilichovsky, Garbi, & Nemes, 1982).

Molecular Structure Analysis

The molecular structure of 1,3-Diethyl-8-phenylxanthine is characterized by the presence of a xanthine core, which is a purine base analog, modified by ethyl groups at positions 1 and 3, and a phenyl group at position 8. This structural configuration is crucial for its binding affinity and specificity towards adenosine receptors. The binding kinetics and receptor affinity are significantly influenced by these structural elements, as demonstrated in studies by Bruns, Daly, & Snyder (1980) and Jacobson et al. (1986), where binding affinities to A1 and A2 adenosine receptors were explored (Bruns, Daly, & Snyder, 1980); (Jacobson, UKENAt, Kirk, & Dalyt, 1986).

Chemical Reactions and Properties

1,3-Diethyl-8-phenylxanthine participates in various chemical reactions due to its functional groups. For instance, methylation reactions of phenylpurine derivatives have been studied to understand the reactivity of different positions on the xanthine molecule. Neiman et al. (1971) explored the methylation of 6-methylthio-8-phenylpurines, indicating the selective reactivity of the compound's nitrogen atoms under specific conditions (Neiman, Bergmann, Lichtenberg, & Deutsch, 1971).

Scientific Research Applications

  • Antagonists for A1 and A2 Adenosine Receptors : These compounds, including variants like 1,3-dialkyl-8-(p-sulfophenyl)xanthines, have been identified as potent and selective antagonists for A1 and A2 adenosine receptors. Their potential applications include the treatment of neuropathic pain and fibromyalgia (Daly et al., 1985).

  • Receptor Probes and Radioiodinated Ligands : Functionalized congeners of these xanthines, like 1,3-dipropyl-8-phenylxanthine, have shown high potencies as antagonists at A2 adenosine receptors, with selectivity also noted at A1 receptors. These properties make them useful as receptor probes and in radioiodinated forms for research purposes (Ukena et al., 1986).

  • Potential for Subtype-Selective Blockade of Adenosine Receptors : Xanthine derivatives with 8-phenyl substituents exhibit potential for subtype-selective blockade of adenosine receptors, which could be leveraged for targeted therapeutic interventions (Schwabe et al., 1985).

  • Antithrombotic and Anti-Phosphodiesterase (PDE) Activities : Certain derivatives, such as 8-[4-[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]- 1,3-diethylxanthine, show potential for antithrombotic applications and as PDE inhibitors (Jacobson et al., 1987).

  • Radioligand Applications : Compounds like [3H]XAC exhibit higher affinity and specificity compared to other derivatives, making them promising radioligands for adenosine receptors (Jacobson et al., 1986).

  • Pharmaceutical Crystal Morphology Studies : Research on the morphologies of pharmaceutical crystals, such as 1,3-di(cyclopropylmethyl)-8-aminoxanthine polymorphs, has been conducted to assess their stabilities and compare theoretical methods' ability to reproduce experimental morphologies (Coombes et al., 2002).

  • Coronary Blood Flow Regulation : Methylxanthines like 8-SPT and DPX, which are potent A2 adenosine receptor antagonists, have been studied for their potential use in regulating coronary blood flow (Ramagopal et al., 1988).

Safety And Hazards

1,3-Diethyl-8-phenylxanthine is generally considered low in toxicity . However, as with any chemical compound, precautions should be taken during handling. It is essential to follow standard laboratory safety protocols.


Future Directions

Research on 1,3-Diethyl-8-phenylxanthine continues to explore its potential applications. Future directions may include:



  • Investigating its role in neuroprotection or cognitive enhancement .

  • Exploring its effects on other adenosine receptor subtypes.

  • Developing derivatives with improved pharmacological properties.


properties

IUPAC Name

1,3-diethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWNSHUTPWCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877797
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-8-phenylxanthine

CAS RN

75922-48-4
Record name 1,3-Diethyl-8-phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIETHYL-8-PHENYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
RF Bruns, JW Daly, SH Snyder - Proceedings of the …, 1980 - National Acad Sciences
N6-Cyclohexyl[3H]adenosine ([3H]CHA) and 1,3-diethyl-8-[3H]phenylxanthine ([3H]DPX) to bind to adenosine receptors in brain membranes. The agonist [3H]CHA has high affinity in …
Number of citations: 735 www.pnas.org
RF Bruns, JW Daly, SH Snyder - Proceedings of the …, 1983 - National Acad Sciences
Structure-activity analysis of alkylxanthine derivatives at adenosine receptor binding sites has been employed to design more potent adenosine receptor antagonists. Receptor affinities …
Number of citations: 238 www.pnas.org
U Schwabe, D Ukena, MJ Lohse - Naunyn-Schmiedeberg's archives of …, 1985 - Springer
A variety of alkylxanthines has been comparatively examined as antagonists of A 1 adenosine receptors in rat fat cells, rat and bovine cerebral cortex and of A 2 adenosine receptors in …
Number of citations: 199 0-link-springer-com.brum.beds.ac.uk
KA Jacobson, D Ukena, KL Kirk… - Proceedings of the …, 1986 - National Acad Sciences
An amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine has been prepared in tritiated form as a xanthine amine congener ([3H]XAC) for use as an antagonist radioligand …
Number of citations: 124 www.pnas.org
D Ukena, KA Jacobson, KL Kirk, JW Daly - FEBS letters, 1986 - Wiley Online Library
A xanthine amine congener (XAC), an amine‐functionalized derivative of 1,3‐dipropyl‐8‐phenylxanthine, is an antagonist ligand for A2 adenosine receptors of human platelets. XAC …
AM Sebastiao, JA Ribeiro - British journal of pharmacology, 1989 - Wiley Online Library
1 The ability of 1,3,8‐substituted xanthines (1,3‐dipropyl‐8‐(4‐(2‐aminoethyl)amino) carbonylmethyloxyphenyl)xanthine (XAC), 1,3‐dipropyl‐8‐(4‐carboxymethyloxyphenyl)xanthine (…
BB Fredholm, G Sandberg - British journal of pharmacology, 1983 - Wiley Online Library
1 The effect of stable adenosine analogues, including adenosine 5′‐N‐ethylcarboxamide (NECA) and N 6 ‐l‐phenylisopropyl‐adenosine (l‐PIA), were studied on cyclic adenosine 3′…
KA Jacobson, L Kiriasis, S Barone… - Journal of medicinal …, 1989 - ACS Publications
Sulfur-containing analogues of 8-substituted xanthines were prepared in an effort to increase selectivity or potency as antagonists at adenosine receptors. Either cyclopentyl or various …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
D Ukena, C Schudt, GW Sybrecht - Biochemical pharmacology, 1993 - Elsevier
The pharmacological actions of methylxanthines such as theophylline and caffeine may be due to blockade of adenosine receptors and/or inhibition of phosphodiesterase (PDE) …
H von der Leyen, W Schmitz, H Scholz, J Scholz… - Naunyn-Schmiedeberg's …, 1989 - Springer
The effects of the A 1 adenosine receptor antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) on force of contraction were examined in isolated electrically driven auricles and …

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